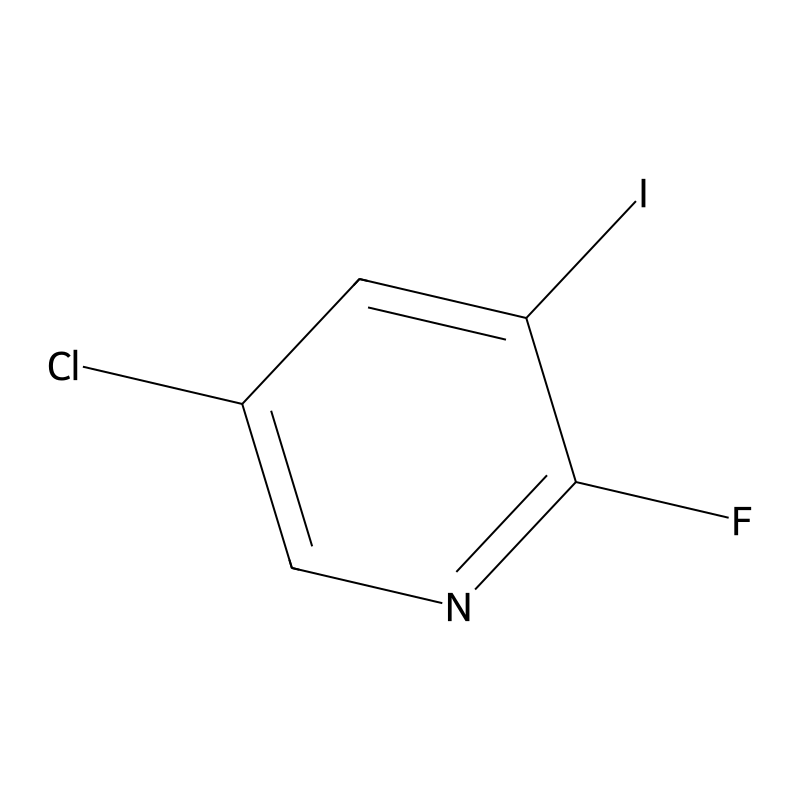

5-Chloro-2-fluoro-3-iodopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Medicinal Chemistry and Drug Development

Specific Scientific Field: Medicinal chemistry and drug discovery.

Summary of Application:5-Chloro-2-fluoro-3-iodopyridine: serves as a valuable building block in the synthesis of novel pharmaceutical compounds. Researchers explore its potential as a precursor for drug candidates targeting specific diseases.

Experimental Procedures:Synthesis: The compound can be synthesized using established methods, such as nucleophilic substitution reactions.

Functionalization: Researchers modify the pyridine ring by introducing various functional groups to enhance biological activity.

Lead Optimization: The compound undergoes structure-activity relationship (SAR) studies to optimize its pharmacological properties.

Biological Activity: Researchers evaluate the newly synthesized derivatives for their biological activity (e.g., inhibition of enzymes, receptor binding, or antimicrobial effects).

Quantitative Data: Quantitative assays measure potency, selectivity, and toxicity.

Lead Compounds: Promising derivatives may serve as lead compounds for further drug development.

Fluorine-18 Radiolabeling for PET Imaging

Specific Scientific Field: Nuclear medicine and positron emission tomography (PET).

Summary of Application: Fluorine-18-labeled compounds are widely used as PET imaging agents to visualize biological processes in vivo. 5-Chloro-2-fluoro-3-iodopyridine can be radiolabeled with F-18 for PET studies.

Experimental Procedures:Radiosynthesis: Incorporate F-18 into the pyridine ring via nucleophilic substitution or other suitable methods.

In Vivo Imaging: Administer the radiolabeled compound to animal models or patients and perform PET scans.

Quantification: Analyze PET images to quantify tissue distribution and pharmacokinetics.

Imaging: PET images reveal tissue-specific accumulation, metabolism, and clearance of the radiotracer.

Clinical Applications: Researchers explore applications in oncology, neurology, and cardiology.

Diagnostic Potential: Evaluate the compound’s diagnostic accuracy and sensitivity.

5-Chloro-2-fluoro-3-iodopyridine is a heterocyclic compound characterized by a pyridine ring substituted with chlorine, fluorine, and iodine atoms. Its molecular formula is C₅H₂ClF I N, and it has a molecular weight of 257.43 g/mol. The compound is notable for its unique halogenation pattern, which can influence its chemical reactivity and biological activity. The presence of multiple halogens makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Currently, there is no documented information regarding the mechanism of action of 5-chloro-2-fluoro-3-iodopyridine in any biological system.

- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Working in a well-ventilated fume hood.

- Avoiding contact with skin and eyes.

- Properly disposing of waste according to local regulations.

- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the iodine and fluorine substituents, making it susceptible to nucleophiles.

- Cross-Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

- Halogen Dance Reactions: This compound can also participate in halogen dance reactions, allowing for the exchange of halogen atoms under mild conditions, facilitating the formation of more complex structures .

The biological activity of 5-chloro-2-fluoro-3-iodopyridine has been explored in various studies:

- Antimicrobial Properties: Some derivatives exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics.

- Anticancer Activity: Research indicates that halogenated pyridines can inhibit cancer cell proliferation, suggesting that this compound may have anticancer properties .

- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, which could be beneficial in drug design targeting various diseases.

Several methods have been developed for synthesizing 5-chloro-2-fluoro-3-iodopyridine:

- Nucleophilic Substitution Reactions: The compound can be synthesized through nucleophilic substitution where suitable precursors are reacted with halogenating agents.

- Halogenation of Pyridine Derivatives: Starting from simpler pyridine derivatives, controlled halogenation using chlorine and iodine sources can yield the desired compound.

- Multi-step Synthesis: More complex synthesis routes may involve multiple steps including functionalization and rearrangement to achieve the specific halogenation pattern .

5-Chloro-2-fluoro-3-iodopyridine finds applications in various fields:

- Pharmaceuticals: It serves as an important building block in the synthesis of pharmaceutical compounds, particularly those targeting infectious diseases and cancers.

- Agrochemicals: The compound is used in developing herbicides and pesticides due to its biological activity against pests.

- Material Science: It may also be utilized in creating advanced materials with specific electronic properties due to its unique structure .

Studies on the interactions of 5-chloro-2-fluoro-3-iodopyridine with biological molecules reveal:

- Binding Affinity: Investigations into how this compound interacts with proteins and enzymes indicate a strong binding affinity, which is crucial for its potential therapeutic applications.

- Metabolic Studies: Research into its metabolic pathways shows that it can undergo biotransformation, affecting its bioavailability and efficacy as a drug candidate .

Several compounds share structural similarities with 5-chloro-2-fluoro-3-iodopyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-2-fluoro-3-iodopyridine | Chlorine at position 6 | Different halogen positioning affects reactivity |

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | Bromine instead of chlorine at position 5 | Broader applications in medicinal chemistry |

| 5-Iodo-2-chloro-pyridine | Iodine at position 5 | Less complex halogenation pattern |

These compounds exhibit varied reactivity profiles and biological activities due to differences in their substitution patterns, making them valuable for comparative studies in drug development .

The development of polyhalogenated pyridines represents a significant evolution in heterocyclic chemistry that began with the fundamental discovery of pyridine itself. Thomas Anderson first documented pyridine in 1849, examining the contents of oil obtained through high-temperature heating of animal bones. The Scottish scientist isolated a colorless liquid with an unpleasant odor, describing it as highly soluble in water and readily soluble in concentrated acids. Anderson named this new substance pyridine after the Greek word πῦρ (pyr) meaning fire, owing to its flammability, with the suffix idine added to indicate a cyclic compound containing a nitrogen atom.

The structural determination of pyridine occurred decades after its discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 suggesting that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This foundational understanding paved the way for subsequent developments in pyridine chemistry. The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch, whose method typically used a 2:1:1 mixture of β-keto acid, aldehyde, and ammonia as the nitrogen donor. The contemporary methods had low yields, creating demand for more efficient synthetic routes that eventually led to breakthrough developments.

A pivotal moment in pyridine chemistry came in 1924 when Russian chemist Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents. This method became fundamental for industrial pyridine production and established the foundation for developing more complex polyhalogenated derivatives. The Chichibabin synthesis involves condensation reactions of aldehydes, ketones, or α,β-unsaturated carbonyl compounds in ammonia or ammonia derivatives, typically carried out in gas phase at 400-450°C with modified alumina and silica catalysts. The evolution from simple pyridine to polyhalogenated variants represents a sophisticated advancement in synthetic methodology, enabling the precise introduction of multiple halogen atoms at specific positions.

The emergence of polyhalogenated pyridines as distinct chemical entities gained momentum in the late twentieth century, driven by increasing demands for specialized building blocks in pharmaceutical research. These compounds exhibit unique reactivity patterns due to the electronic effects of multiple halogen substituents, creating opportunities for selective functionalization that were previously unattainable. The development of metal-free synthetic methods for polyhalogenated pyridines has become particularly significant, offering environmentally benign alternatives to traditional metal-catalyzed approaches.

Significance in Organic and Medicinal Chemistry

Polyhalogenated pyridines, including 5-Chloro-2-fluoro-3-iodopyridine, occupy a crucial position in organic and medicinal chemistry due to their unique electronic properties and versatile reactivity patterns. The pyridine scaffold generates exceptional flexibility, leading to the formation of compound libraries bearing diverse functional groups. This versatility stems from characteristic properties including solubility, basicity, and hydrogen bond-forming capacity, making pyridine scaffolds significant units in numerous drugs and pharmaceuticals.

The significance of halogenated pyridines in medicinal chemistry is evidenced by the extensive presence of pyridine-containing compounds in therapeutic applications. Hundreds of compounds with pyridine scaffolds are currently listed as drugs, including numerous compounds approved by regulatory agencies. Notable examples include isoniazid (brand name Nydrazid), an antibiotic for tuberculosis treatment, esomeprazole (brand name Nexium), lansoprazole (brand name Takepron), montelukast (brand name Singulair), and pioglitazone (brand name Actos). The attachment of pyridine nucleus to sulfanilamide produced sulfapyridine, an antibacterial antibiotic, demonstrating the pharmacological potential of pyridine derivatives.

Recent research has demonstrated that polysubstituted and ring-fused pyridines exhibit considerable antibacterial properties, including effectiveness against methicillin-resistant Staphylococcus aureus. Electron-withdrawing groups in substituted pyridines and electron-donating groups in ring-fused pyridines have been found to enhance antibacterial potentiality. These findings highlight the importance of strategic halogen placement in optimizing biological activity.

The synthetic utility of polyhalogenated pyridines extends beyond medicinal applications to include roles as important ligands for organometallic compounds and in asymmetric catalysis. Their application as pharmacophores in medicinal chemistry has led to the discovery of many broad-spectrum therapeutic agents and agrochemical products. The unique heteroaromatic functional role of pyridines in organic chemistry, combined with their easy conversion into different functional derivatives, makes them indispensable tools for drug design and synthesis.

Environmental considerations have driven the development of base-promoted selective amination methods for polyhalogenated pyridines, offering alternatives to precious metal-catalyzed systems. These environmentally benign approaches demonstrate the evolving landscape of synthetic methodology, prioritizing sustainability while maintaining synthetic efficiency. The development of such methods represents a significant advancement in making polyhalogenated pyridine synthesis more accessible and cost-effective for pharmaceutical production.

Classification within Halopyridine Compounds

5-Chloro-2-fluoro-3-iodopyridine belongs to the comprehensive classification system of halopyridines, which are organized within the broader category of pyridines and derivatives. The compound is specifically classified as a polyhalogenated pyridine, distinguishing it from monohalogenated variants through the presence of three different halogen substituents on the pyridine ring. This trihalogenated structure places it within a specialized subset of halopyridines that exhibit unique reactivity patterns due to the combined electronic effects of multiple halogen atoms.

The systematic classification of halopyridines follows a hierarchical structure beginning with compounds as the highest level, progressing through chemical entities, organic compounds, organoheterocyclic compounds, and finally pyridines and derivatives. Within this framework, halopyridines represent a distinct subcategory that includes various polyhalopyridines as descendants. The specific positioning of 5-Chloro-2-fluoro-3-iodopyridine within this classification system reflects its complexity and specialized nature.

The molecular characteristics that define this compound's classification include its molecular formula C₅H₂ClFIN and molecular weight of 257.43 g/mol. The compound exhibits a boiling point of 252.1±35.0°C at 760 mmHg and an exact mass of 256.89000. These physical properties reflect the influence of the three halogen substituents on the compound's behavior and distinguish it from other halopyridine variants.

The unique aspect of 5-Chloro-2-fluoro-3-iodopyridine lies in its incorporation of three different halogens: chlorine at position 5, fluorine at position 2, and iodine at position 3. This arrangement creates a highly asymmetric molecule with distinct reactivity centers, each influenced by the electronic properties of its respective halogen substituent. The electronegativity differences between fluorine (4.0), chlorine (3.0), and iodine (2.5) create a gradient of electron density across the molecule, affecting both reactivity and selectivity in chemical transformations.

Within the broader context of polyhalogenated pyridines, this compound represents an example of strategic halogen placement for achieving specific synthetic objectives. Research has shown that different halogen atoms at various positions perform well under mild reaction conditions, demonstrating the importance of substitution patterns in determining reactivity. The classification system recognizes these structural variations and their impact on chemical behavior, providing a framework for understanding the relationship between structure and function in halopyridine chemistry.

Overview of Synthetic Utility

The synthetic utility of 5-Chloro-2-fluoro-3-iodopyridine stems from its unique substitution pattern and the distinct reactivity of each halogen substituent. The compound serves as a versatile building block for complex organic synthesis, offering multiple sites for selective functionalization reactions. The differential reactivity of the three halogens enables sequential synthetic transformations, allowing chemists to access diverse molecular architectures from a single starting material.

Metal-free site-selective carbon-nitrogen bond-forming reactions represent a significant advancement in polyhalogenated pyridine chemistry. Research has demonstrated that polyhalogenated pyridines can undergo highly site-selective coupling reactions with amines, with the preferred coupling site determined by the specific halogen and the heterocyclic ring structure. For pyridine rings, halogenated pyridines preferentially react with amines at the fluorine group to generate monosubstituted halogenated pyridines with high selectivities. This selectivity pattern is particularly relevant for 5-Chloro-2-fluoro-3-iodopyridine, where the fluorine substituent at position 2 would be expected to be the most reactive site.

The synthetic methodology accommodates a wide range of halogenated groups, enabling the generation of various chloro-, bromo-, iodo-, and fluoro-pyridines with broad utility for organic synthesis. The reaction conditions are mild, making the methodology accessible for diverse synthetic applications. The site-selectivity observed in these reactions reflects the electronic influence of the nitrogen atom in the heterocyclic ring and the different leaving group abilities of the halogens.

Base-promoted selective amination reactions have emerged as environmentally benign alternatives for polyhalogenated pyridine functionalization. Studies have shown that sodium tert-butoxide demonstrates high activity for site-selective amination of polyhalogenated pyridines with various functional groups including chloro, bromo, methyl, and nitro substituents being well tolerated. The reaction system allows for highly selective formation of mono-aminated pyridines, demonstrating the potential for controlled functionalization of complex polyhalogenated substrates.

The halogen dance reaction represents another important synthetic transformation for polyhalogenated pyridines. This reaction enables the migration of halogen substituents around the pyridine ring under appropriate conditions, providing access to different substitution patterns from a single starting material. The unique combination of three different halogens in 5-Chloro-2-fluoro-3-iodopyridine creates opportunities for complex halogen dance sequences, potentially accessing multiple regioisomers through controlled reaction conditions.

The synthetic utility extends to the preparation of more complex heterocyclic systems through coupling reactions. Polyhalogenated pyridines can serve as precursors for bipyridine synthesis through dimerization procedures. These reactions typically involve lithiation followed by coupling, generating polyhalogenated bipyridines that find applications in coordination chemistry and materials science. The presence of multiple halogens provides opportunities for further functionalization of the resulting bipyridine products.

5-Chloro-2-fluoro-3-iodopyridine represents a trihalogenated pyridine derivative with the molecular formula C₅H₂ClFIN and a molecular weight of 257.43 g/mol [1]. The compound is registered under Chemical Abstracts Service number 884495-31-2 and carries the MDL number MFCD08277269 [1] [8]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 5-chloro-2-fluoro-3-iodopyridine, reflecting the systematic positioning of three distinct halogen substituents on the pyridine ring [1].

The molecular structure features a six-membered aromatic heterocycle containing one nitrogen atom at position 1, with chlorine substitution at position 5, fluorine at position 2, and iodine at position 3 [1]. The Simplified Molecular Input Line Entry System representation is expressed as FC1=NC=C(Cl)C=C1I, while the International Chemical Identifier string reads InChI=1S/C5H2ClFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H [1] [5]. The corresponding International Chemical Identifier Key is ASCAFZNEDOLLTH-UHFFFAOYSA-N, providing a unique computational hash for database searches [1].

| Property | Value |

|---|---|

| Molecular Formula | C₅H₂ClFIN |

| Molecular Weight | 257.43 g/mol |

| Chemical Abstracts Service Number | 884495-31-2 |

| International Union of Pure and Applied Chemistry Name | 5-chloro-2-fluoro-3-iodopyridine |

| International Chemical Identifier Key | ASCAFZNEDOLLTH-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | FC1=NC=C(Cl)C=C1I |

Physicochemical Properties

Physical State and Appearance

5-Chloro-2-fluoro-3-iodopyridine exists as a solid at room temperature under standard atmospheric conditions [2] [10]. The compound maintains stability when stored at refrigerated temperatures between 2-8°C under protection from light and in an inert atmosphere [2] [10]. The physical form has been characterized as crystalline, though specific morphological details regarding crystal habit and color have not been extensively documented in the available literature [11].

Solubility Profile

The solubility characteristics of 5-chloro-2-fluoro-3-iodopyridine in various solvents remain largely unreported in the scientific literature [11]. Standard safety data documentation indicates that specific solubility parameters in water and common organic solvents have not been systematically determined [11]. The compound's trihalogenated structure suggests limited water solubility based on the hydrophobic nature of the multiple halogen substituents, though quantitative measurements are not available in current databases [11].

Melting and Boiling Points

The melting point of 5-chloro-2-fluoro-3-iodopyridine has not been experimentally determined according to available chemical databases and supplier specifications [10] [11]. Theoretical calculations predict a boiling point of 252.1±35.0°C at 760 millimeters of mercury, though this value represents a computational estimate rather than experimental measurement [10]. The absence of precise melting point data reflects the compound's relatively recent synthesis and limited physical characterization studies in the literature.

Density and Other Physical Parameters

The density of 5-chloro-2-fluoro-3-iodopyridine remains undetermined in experimental studies, with no reported values in chemical databases or supplier documentation [11]. The exact mass has been computationally calculated as 256.89044 atomic mass units [5]. Additional physical parameters including vapor pressure, refractive index, and viscosity have not been characterized for this compound [11]. The absence of these fundamental physical properties indicates the need for comprehensive experimental studies to establish a complete physicochemical profile.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy (Proton, Carbon-13, Fluorine-19)

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for structural confirmation of 5-chloro-2-fluoro-3-iodopyridine, though specific spectral data for this exact compound are limited in the published literature [15]. Proton nuclear magnetic resonance spectroscopy would be expected to reveal two distinct aromatic proton signals corresponding to the hydrogen atoms at positions 4 and 6 of the pyridine ring, given the substitution pattern [15]. Carbon-13 nuclear magnetic resonance analysis would provide information about the aromatic carbon framework, with characteristic chemical shifts influenced by the electron-withdrawing effects of the three halogen substituents [15].

Fluorine-19 nuclear magnetic resonance spectroscopy represents a particularly valuable diagnostic tool for this compound, as the fluorine nucleus exhibits high sensitivity to electronic and steric effects [36]. The fluorine signal would appear as a characteristic resonance with coupling patterns influenced by the adjacent nitrogen and carbon atoms in the pyridine ring [36]. Related fluorinated pyridine derivatives have demonstrated distinct fluorine-19 chemical shifts that serve as fingerprints for structural identification and purity assessment [36].

Mass Spectrometry

Mass spectrometric analysis of 5-chloro-2-fluoro-3-iodopyridine would be expected to show a molecular ion peak at mass-to-charge ratio 257.43, corresponding to the molecular weight of the compound [12]. The characteristic isotopic pattern would reflect the presence of chlorine and bromine isotopes, creating a distinctive fragmentation fingerprint [12]. Electron impact ionization would likely produce fragment ions through loss of individual halogen atoms, providing structural confirmation through predictable fragmentation pathways [12].

The high-resolution mass spectrometry would be particularly valuable for confirming the exact molecular formula C₅H₂ClFIN, distinguishing this compound from potential isomers or impurities [12]. Tandem mass spectrometry techniques could provide additional structural information through collision-induced dissociation studies, though such detailed analyses have not been reported in the available literature for this specific compound [12].

Infrared Spectroscopy

Infrared spectroscopy of 5-chloro-2-fluoro-3-iodopyridine would be expected to display characteristic absorption bands corresponding to the aromatic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region [17]. The pyridine ring would contribute multiple absorption bands in the fingerprint region below 1600 wavenumbers, providing a unique spectral signature for compound identification [17]. Carbon-nitrogen stretching vibrations characteristic of the pyridine heterocycle would appear in the 1400-1600 wavenumber range [17].

The presence of multiple halogen substituents would influence the overall vibrational spectrum through inductive effects, potentially shifting characteristic pyridine absorption frequencies compared to unsubstituted analogs [17]. Ring breathing modes and out-of-plane deformation vibrations would provide additional diagnostic information, though specific spectral assignments for this compound have not been reported in the literature [17].

X-ray Crystallography

Single crystal X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 5-chloro-2-fluoro-3-iodopyridine, though such studies have not been reported for this specific compound [15]. Related multihalogenated pyridine derivatives have been successfully characterized by X-ray crystallography, revealing detailed information about bond lengths, bond angles, and intermolecular packing arrangements [15].

Crystallographic analysis would provide precise measurements of carbon-halogen bond distances and would reveal the influence of multiple halogen substitution on the pyridine ring geometry . The study would also elucidate potential halogen bonding interactions in the crystal lattice, which are increasingly recognized as important intermolecular forces in halogenated heterocycles . Powder diffraction techniques could provide alternative structural information if suitable single crystals cannot be obtained .

Electronic Properties and Molecular Orbitals

The electronic structure of 5-chloro-2-fluoro-3-iodopyridine is significantly influenced by the presence of three electron-withdrawing halogen substituents on the pyridine ring . The compound exhibits unique electronic properties due to its trihalogenated structure, with each halogen contributing distinct inductive and mesomeric effects . Computational studies on related halogenated pyridines suggest that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are substantially affected by halogen substitution patterns [29].

The topological polar surface area has been calculated as 12.89 Ångström squared, reflecting the compound's limited hydrogen bonding capability due to the absence of traditional hydrogen bond donors [12]. The calculated partition coefficient of 2.4787 indicates moderate lipophilicity, suggesting potential for membrane permeation in biological systems [12]. The electronic distribution is expected to be highly polarized due to the electronegativity differences between the halogens and the pyridine nitrogen .

Molecular orbital calculations would reveal the electron density distribution across the aromatic system, with significant localization effects expected near the halogen substituents [29]. The frontier molecular orbital energies would be influenced by the cumulative electron-withdrawing effects of chlorine, fluorine, and iodine, potentially affecting the compound's reactivity patterns and photophysical properties [29].

Conformational Analysis

The conformational behavior of 5-chloro-2-fluoro-3-iodopyridine is constrained by the planar nature of the pyridine ring system, which limits rotational flexibility to primarily out-of-plane movements of the halogen substituents [28]. The molecule possesses zero rotatable bonds according to computational analysis, indicating a rigid molecular framework [12]. The presence of multiple halogens introduces potential for intramolecular interactions that could influence preferred conformations [28].

Theoretical conformational analysis would focus on the relative orientations of the halogen lone pairs and their interactions with the aromatic π-system [25]. The different sizes and electronegativities of chlorine, fluorine, and iodine create an asymmetric electronic environment that could lead to preferential molecular orientations in solution or solid state [25]. Computational studies on related polyhalogenated pyridines have revealed that halogen substitution can significantly affect conformational preferences through electronic and steric effects [28].

Historical Synthesis Approaches

The early synthetic approaches to halogenated pyridines, including compounds similar to 5-chloro-2-fluoro-3-iodopyridine, were characterized by harsh reaction conditions and poor selectivity [1] [2]. Coal-tar extraction represented one of the earliest methods for obtaining pyridine derivatives, with one ton of coal producing only 0.07-0.21 pounds of pyridine bases [1]. Gas-phase chlorination with molecular chlorine was extensively used during the 1950s-1970s, but suffered from significant limitations including poor selectivity and substantial tar formation at operating temperatures of 250-400°C [3] [4].

Historical Synthesis Approaches:

| Method | Year/Period | Characteristics | References |

|---|---|---|---|

| Coal-tar extraction | 1950s-1960s | Low yields, complex mixtures | [1] [2] |

| Gas-phase chlorination with Cl2 | 1950s-1970s | Poor selectivity, tar formation at 250-400°C | [3] [4] |

| Direct halogenation with molecular halogens | Early 20th century | Harsh conditions, limited regioselectivity | [5] [3] |

| Electrophilic aromatic substitution | Early 20th century | 3-selective, strong acid promotion required | [6] [7] |

Early electrophilic aromatic substitution reactions showed inherent 3-selectivity but required strong mineral acids as solvents or Lewis acid promotion with elevated temperatures and elemental halides [6] [7]. These methods laid the foundation for understanding pyridine reactivity but were unsuitable for synthesizing complex polyhalogenated derivatives like 5-chloro-2-fluoro-3-iodopyridine due to their lack of positional control and harsh conditions.

Halogen Dance Reactions

Mechanism of Halogen Dance in Pyridines

The halogen dance reaction, also referred to as halogen scrambling or base-catalyzed halogen dance, represents a fundamental rearrangement process in heteroaromatic chemistry [5] [8]. The mechanism involves a series of rapid metal-halogen exchanges facilitated by strong bases, typically lithium diisopropylamide, under cryogenic conditions [5] [9]. The driving force for these reactions is the formation of the thermodynamically most stable lithium intermediate, with the lithium atom residing at the most acidic carbon-hydrogen position [10].

The general mechanism proceeds through initial metalation at a position adjacent to the halogen, followed by a cascade of rearrangement steps involving halogen-metal exchange reactions [8] [10]. Computational studies using density functional theory have revealed that halogen-bridged transition states play crucial roles in the isomerization and disproportionation pathways [11] [12]. These transition states facilitate the migration of halogen atoms to positions that provide greater thermodynamic stability to the organometallic intermediates.

1,2-Halogen Shift Patterns

The typical pattern of halogen dance reactions in pyridines involves 1,2-halogen shifts [5] [8]. This rearrangement pattern provides a convenient synthetic approach to accessing 1,3-disubstituted and 1,2,3-trisubstituted pyridines that would be difficult to obtain through conventional electrophilic substitution methods [5]. The regioselectivity of these shifts is governed by the relative acidity of different positions on the pyridine ring and the stability of the resulting organometallic intermediates.

For pyridine derivatives, the electron-withdrawing nature of the nitrogen atom influences the acidity of different ring positions, with positions adjacent to nitrogen showing enhanced acidity [8] [9]. This electronic effect, combined with steric considerations, determines the preferential migration pathways during halogen dance sequences.

Base-Catalyzed Halogen Dance

Recent advances have demonstrated the use of catalytic amounts of strong bases to facilitate halogen dance reactions [13] [14]. Potassium hexamethyldisilazide has emerged as a highly effective catalyst, enabling completion of halogen dance reactions with as little as 1 mol% catalyst loading [13] [14]. This represents a significant improvement over traditional methods that required stoichiometric amounts of base components.

The catalytic cycle involves successive bromine-lithium exchanges that are accelerated by specific metal-base interactions [13] [14]. In the case of potassium hexamethyldisilazide, the catalyst facilitates rapid equilibration between different halogenated isomers, allowing for kinetic and thermodynamic control of product formation [14].

Applications in Synthesis of 5-Chloro-2-fluoro-3-iodopyridine

Direct synthesis of 5-chloro-2-fluoro-3-iodopyridine through halogen dance methodology has been explored, though with limited success [15]. One reported approach involved the treatment of 2-fluoro-5-chloropyridine with lithium diisopropylamide at -78°C for 7 hours, followed by iodination with molecular iodine [15]. However, this procedure yielded 5-chloro-2-fluoro-4-iodopyridine as a minor product rather than the desired 3-iodo isomer.

Halogen Dance Applications:

| Starting Material | Base/Conditions | Product | Yield/Comments | Reference |

|---|---|---|---|---|

| 2-fluoro-5-chloropyridine | LDA, -78°C, 7h then I2 | 5-chloro-2-fluoro-4-iodopyridine | Minor product | [15] |

| 5-bromo-2-chloro-4-fluoropyridine | Halogen dance sequence | Pentasubstituted pyridines | Good yields reported | [16] [17] |

| 2-chloro-3-bromopyridine | LDA, THF, then electrophile | Various functionalized products | High regioselectivity | [5] [9] |

More successful applications of halogen dance reactions have been demonstrated with related polyhalogenated pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine [16] [17]. These studies have shown that careful control of reaction conditions and the use of appropriate protecting groups can enable the synthesis of highly substituted pyridine derivatives with excellent regioselectivity.

Direct Halogenation Strategies

Selective Chlorination Methods

Modern selective chlorination methods for pyridines have evolved significantly from early gas-phase processes [18] [19]. Selectfluor-promoted chlorination using lithium chloride as the chlorine source represents a notable advancement, providing chlorinated pyridines in good to high yields with high regioselectivities [18]. This method operates under mild conditions in dimethylformamide and shows particular effectiveness for 2-aminopyridines, where chlorination occurs preferentially at the C-5 position.

The regioselectivity of chlorination reactions is strongly dependent upon the substituent pattern in the pyridine substrate [18] [19]. Electron-donating groups such as amino or hydroxyl substituents at the C-2 position activate the pyridine system toward electrophilic chlorination and direct the incoming chlorine to specific positions based on electronic and steric factors.

Selective Fluorination Methods

Selective fluorination of pyridines presents unique challenges due to the high reactivity of fluorinating agents and the tendency for multiple substitution [20] [21]. Silver difluoride has emerged as an effective reagent for direct C-2 fluorination of pyridines and diazines, operating at room temperature under mild conditions [20] [21]. This method provides a broadly applicable approach for introducing fluorine at positions adjacent to nitrogen.

Alternative fluorination strategies include the use of elemental fluorine in combination with iodine, which creates in situ sources of both iodonium and fluoride ions [20]. This system enables selective fluorination of pyridine and quinoline substrates to give corresponding 2-fluoro derivatives in high yields at room temperature.

Selective Iodination Methods

Selective iodination of pyridines can be achieved through various approaches, with nitrogen-iodosuccinimide emerging as a versatile reagent [22] [23]. Radical-based direct carbon-hydrogen iodination protocols have been developed for various heterocycles, including pyridines, with the iodination occurring in a position-selective manner depending on the substrate [23].

For pyridines specifically, the regioselectivity of iodination depends on the electronic properties of the ring and the nature of existing substituents [23] [24]. Electron-rich pyridines tend to undergo iodination at positions that can stabilize the resulting cationic intermediates, while electron-poor pyridines may require activation through coordination or protonation.

Nitrogen-Iodo-succinimide Mediated Iodination

Nitrogen-iodosuccinimide has found extensive application in pyridine iodination due to its mild reaction conditions and good functional group tolerance [22] [25]. The reagent functions as an electrophilic iodinating agent and can be used in various solvents including dioxane, tetrahydrofuran, and acetonitrile [22].

Direct Halogenation Methods:

| Halogen | Reagent/Conditions | Selectivity | Yield Range | Reference |

|---|---|---|---|---|

| Chlorine (Cl2) | Selectfluor/LiCl, DMF, mild conditions | C-5 selective for 2-aminopyridines | Good to high yields | [18] [19] |

| Fluorine (F2) | AgF2, room temperature | C-2 selective for pyridines | Moderate yields (30-50%) | [20] [21] |

| Iodine (I2) | NIS with acid catalysts | C-3 and C-5 selective | 65-95% for imidazopyridines | [23] [24] |

| NIS (N-Iodosuccinimide) | NIS in various solvents | Various positions depending on substrate | High yields (70-98%) | [22] [25] |

Recent developments have demonstrated the use of nitrogen-iodosuccinimide in mechanochemical synthesis, where grinding of reactants under solvent-free conditions provides high yields and short reaction times [26] [27]. This approach is particularly attractive for industrial applications due to its environmental friendliness and operational simplicity.

Ring-Based Synthetic Approaches

Pyridine Ring Construction

Contemporary pyridine ring construction methods have moved beyond traditional condensation approaches to embrace more sophisticated catalytic processes [28] [29]. Metal-catalyzed [2+2+2] cycloaddition reactions of acetylenes and nitriles represent a particularly powerful strategy for pyridine synthesis, as they can provide alternative lower-energy pathways to products that are thermodynamically or kinetically disfavored under conventional conditions [29] [30].

Ring-closing metathesis has also emerged as an effective method for constructing highly substituted pyridine rings [29]. This approach offers excellent convergence and atom efficiency, making it particularly attractive for preparing complex polysubstituted derivatives like 5-chloro-2-fluoro-3-iodopyridine.

Zincke Imine Intermediates for Halogenation

The use of Zincke imine intermediates represents a breakthrough approach for 3-selective halogenation of pyridines [31] [32] [33]. This method involves a ring-opening, halogenation, ring-closing sequence that temporarily transforms pyridines into reactive linear alkene intermediates. The acyclic nature of these intermediates enables highly regioselective halogenation reactions under mild conditions.

The process begins with ring opening using dibenzylamine under appropriate conditions, followed by halogenation with nitrogen-halosuccinimides [31] [32] [33]. Ring closure is then achieved by adding ammonium acetate and ethanol while heating to 60°C. This sequence can be performed as a one-pot process for many substrates, eliminating the need for intermediate workup or purification steps.

Zincke Imine Halogenation Data:

| Substrate Type | Halogenation Conditions | Product Selectivity | Yield | Reference |

|---|---|---|---|---|

| 2-phenylpyridine | NIS/NBS, room temp | 3-selective halogenation | Moderate to good | [31] [32] [33] |

| 3-phenylpyridine | NIS/NBS/NCS with acids | 3-selective halogenation | Good yields | [31] [32] [33] |

| 3-fluoropyridine | Two-step process recommended | Low yield in one-pot | Higher yields with isolation | [32] [33] |

| Pharmaceuticals/agrochemicals | One-pot protocols | Late-stage functionalization | Demonstrated viability | [31] [32] [33] |

Computational mechanistic studies have revealed that the selectivity-determining step changes based on the halogen electrophile used [31] [32] [33]. This understanding has enabled optimization of reaction conditions for different halogenation requirements and has facilitated the development of protocols suitable for late-stage functionalization of complex pharmaceuticals and agrochemicals.

Organometallic Approaches

Organometallic methodologies have provided unique solutions to the challenges of regioselective pyridine functionalization [6] [34] [35]. The development of designed phosphine reagents for 4-selective halogenation represents a notable advancement in this area [6] [34] [35]. These heterocyclic phosphines are selectively installed at the 4-position of pyridines as phosphonium salts and can then be displaced with halide nucleophiles.

Organometallic Approaches:

| Method | Key Features | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Phosphonium salt displacement | 4-selective halogenation via designed phosphines | Broad substrate scope, late-stage compatible | Requires phosphine installation step | [6] [34] [35] |

| Ruthenium-catalyzed synthesis | Acceptorless dehydrogenative coupling | Multicomponent reactions from alcohols | Limited to specific transformation types | [36] |

| Sodium-mediated metalation | 4-sodiopyridine generation with n-butylsodium | Overrides N-atom directing effects | Requires specialized organosodium reagents | [37] |

| Grignard-based approaches | Yttrium/aluminum co-catalysis for 4-alkylation | Regioselective 4-position functionalization | Limited to specific alkylation reactions | [38] |

Computational studies indicate that carbon-halogen bond formation in these systems occurs via a nucleophilic aromatic substitution pathway, with phosphine elimination being the rate-determining step [6] [34] [35]. The broad range of unactivated pyridines that can be halogenated using this method, combined with its viability for late-stage halogenation of complex pharmaceuticals, makes it particularly valuable for medicinal chemistry applications.

Nucleophilic Aromatic Substitution Routes

Regioselective Substitution Patterns

Nucleophilic aromatic substitution on pyridines occurs regioselectively at the 2- and 4-positions due to the stabilization provided by the electronegative nitrogen atom [39] [40] [41]. The mechanism involves attack of the nucleophile on the π-system of the aromatic ring, generating a high-energy anionic intermediate with broken aromaticity. The stability of this intermediate determines whether nucleophilic aromatic substitution is feasible.

Nucleophilic Aromatic Substitution Data:

| Nucleophile Type | Position Selectivity | Mechanism | Typical Conditions | Reference |

|---|---|---|---|---|

| Amines (Chichibabin reaction) | 2-position (ortho to N) | Addition-elimination with H- loss | KNH2, liquid NH3, elevated temperature | [39] [42] [41] |

| Alkoxides | 2- and 4-positions | Classical SNAr mechanism | Base, polar aprotic solvents | [40] [41] [43] |

| Halides | 2- and 4-positions | SNAr with halide displacement | Metal halides, elevated temperature | [6] [41] |

| Carbon nucleophiles | 4-position with special conditions | Radical or ionic pathways | Specific activation required | [44] [45] [46] |

When nucleophiles attack at C-2 or C-4, the resultant intermediate possesses resonance forms where the negative formal charge is located on nitrogen [40] [41]. This stabilization is not available when attack occurs at C-3, explaining the observed regioselectivity patterns in nucleophilic aromatic substitution reactions.

Rerouting Nucleophilic Substitution from 4-Position

Recent advances have enabled the development of strategies to achieve 4-selective functionalization while overcoming the traditional preference for 2-position attack [44] [45] [46]. These approaches typically involve the use of specialized activation reagents or blocking group strategies to direct nucleophilic attack to the desired position.

One particularly effective strategy involves the use of enzyme-mimetic pocket-type urea activation reagents [44]. These reagents enable both ionic and radical nucleophiles to be incorporated at the 4-position with high regioselectivity. The method is applicable to both alkylation and arylation reactions and demonstrates broad scope with respect to both nucleophiles and pyridine substrates.

Photoredox-Mediated Coupling Approaches

Photoredox catalysis has emerged as a powerful tool for pyridine functionalization, offering mild reaction conditions and unique selectivity patterns [47] [48] [49] [50]. These methods typically operate through the generation of pyridyl radicals via single-electron reduction of pyridinium ions, which can then undergo coupling with various radical partners.

Photoredox-Mediated Approaches:

| Catalyst System | Coupling Partners | Reaction Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Ir(PPy)3 photoredox | Quinoxalinones with TRPs | Mild conditions, room temperature | C7-selective for thiazolino pyridones | [50] |

| Ru(bpy)3Cl2 photoredox | Phenyldiazonium salts | Room temperature, visible light | ortho-selective C-H arylation | [47] |

| Metal-free photoredox | Electrophilic fluorinating agents | Ambient temperature, visible light | C2-selective fluorination | [51] |

| Dithiophosphoric acid catalysis | Allylic C-H bonds | Visible light, mild conditions | Pyridinyl radical coupling | [49] |

The versatility of photoredox approaches has been demonstrated through applications ranging from late-stage functionalization of complex pharmaceuticals to the synthesis of pharmaceutically relevant compounds such as Triprolidine [48]. These methods offer distinct advantages in terms of reaction conditions and functional group tolerance compared to traditional thermal processes.

Large-Scale Production Considerations

The industrial synthesis of complex halogenated pyridines like 5-chloro-2-fluoro-3-iodopyridine presents significant challenges related to scalability, cost-effectiveness, and environmental impact [1] [52] [53]. Current large-scale pyridine production relies primarily on coal-tar extraction and synthetic routes from simple building blocks, with worldwide production estimated at approximately 20,000 tons per year [1] [54].

Large-Scale Production Considerations:

| Aspect | Details | Challenges | Solutions/Trends | Reference |

|---|---|---|---|---|

| Current Production Volume | ~20,000 tons/year worldwide pyridine | Scalability of specialized halogenation | Continuous flow processing | [1] [54] [55] |

| Production Methods | Coal-tar extraction vs synthetic routes | Selectivity vs yield trade-offs | Catalyst development for milder conditions | [1] [2] [53] |

| Manufacturing Locations | Major facilities in US, Asia | Equipment requirements for harsh conditions | Process intensification technologies | [1] [2] |

| Economic Considerations | Cost-effectiveness drives method selection | Raw material costs and availability | Alternative feedstock development | [52] [53] [55] |

| Sustainability Trends | Shift towards bio-based and renewable sources | Environmental regulations and waste | Green chemistry principles adoption | [52] [53] |

The trend toward sustainable production has driven interest in bio-based and renewable approaches to pyridine synthesis [52] [53]. These methods aim to reduce the environmental footprint of pyridine production while maintaining economic viability. Process intensification technologies, including continuous flow processing and microreactor systems, offer promising solutions for improving the efficiency and scalability of specialized halogenation reactions required for complex derivatives like 5-chloro-2-fluoro-3-iodopyridine.